Methyl 3-[(4-pyridin-2-ylpiperazine-1-carbonyl)amino]benzoate
Description
Properties
IUPAC Name |
methyl 3-[(4-pyridin-2-ylpiperazine-1-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-25-17(23)14-5-4-6-15(13-14)20-18(24)22-11-9-21(10-12-22)16-7-2-3-8-19-16/h2-8,13H,9-12H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUHLACKKRMSHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)N2CCN(CC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(4-pyridin-2-ylpiperazine-1-carbonyl)amino]benzoate typically involves multi-step organic reactions. One common method includes the acylation of 4-pyridin-2-ylpiperazine with 3-aminobenzoic acid, followed by esterification with methanol. The reaction conditions often require the use of catalysts such as palladium or other transition metals to facilitate the coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-[(4-pyridin-2-ylpiperazine-1-carbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
The compound has been investigated for its potential as an anticancer agent. Its structural similarity to known inhibitors suggests it may interact with specific targets involved in cancer progression. Research indicates that derivatives of piperazine-based compounds often exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancers. For instance, studies have shown that modifications of piperazine can enhance the anticancer activity by improving binding affinity to target proteins involved in tumor growth .
Neuropharmacological Applications
Methyl 3-[(4-pyridin-2-ylpiperazine-1-carbonyl)amino]benzoate is also being explored for neuropharmacological applications. Compounds with piperazine moieties are known to influence neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This makes them candidates for developing treatments for psychiatric disorders such as depression and anxiety .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. SAR studies have indicated that variations in the piperazine ring and the benzoate moiety can significantly affect biological activity. For example, modifications at the 4-position of the piperazine ring have been shown to enhance receptor binding and improve selectivity towards specific targets .
Synthesis and Derivatives
The synthesis of Methyl 3-[(4-pyridin-2-ylpiperazine-1-carbonyl)amino]benzoate typically involves multi-step synthetic routes that incorporate various reagents to achieve the desired structure. The ability to synthesize derivatives with altered functional groups allows researchers to explore a wide range of biological activities and therapeutic potentials .
Case Study 1: Anticancer Activity
A study focused on synthesizing a series of piperazine derivatives, including Methyl 3-[(4-pyridin-2-ylpiperazine-1-carbonyl)amino]benzoate, demonstrated significant cytotoxicity against human cancer cell lines. The results indicated that compounds with a similar structural backbone exhibited enhanced apoptosis induction in cancer cells, suggesting a promising avenue for further development as anticancer agents .
Case Study 2: Neurotransmitter Modulation
Research examining the effects of piperazine derivatives on neurotransmitter receptors found that Methyl 3-[(4-pyridin-2-ylpiperazine-1-carbonyl)amino]benzoate could modulate serotonin receptor activity. This modulation is critical in developing new treatments for mood disorders, highlighting the compound's potential in neuropharmacology .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of Methyl 3-[(4-pyridin-2-ylpiperazine-1-carbonyl)amino]benzoate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially inhibiting their activity. The pyridine moiety may enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole Derivatives
- Methyl 3-((6-methoxy-1H-benzofuro[3,2-c]pyrazol-3-yl)amino)benzoate (4b): Core Structure: Benzofuropyrazole fused to a benzoate ester. Synthesis: Synthesized via LiHMDS-mediated coupling of methyl 3-isothiocyanatobenzoate with hydrazine hydrate, yielding 18% after silica gel chromatography .
- Methyl 3-((5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-3-yl)amino)benzoate (5b): Core Structure: Hydroxyphenyl-substituted pyrazole linked to benzoate. Synthesis: Similar to 4b but with a 16% yield, indicating challenges in stabilizing polar hydroxyl groups during purification .
Triazine Derivatives
- Methyl 3-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]benzoate: Core Structure: Triazine ring with phenoxy substituents. Synthesis: Prepared via nucleophilic substitution of 2,4,6-trichloro-1,3,5-triazine with phenol derivatives, followed by crystallization. Higher steric bulk from phenoxy groups may reduce solubility compared to the pyridinylpiperazine analog .
Piperazine-Azo Derivatives
- Methyl 4-[2-(4-phenethylpiperazino)-1-diazenyl]benzoate (7): Core Structure: Azo-linked piperazine and benzoate. Synthesis: Limited to aryl amines with electron-withdrawing groups (e.g., -CO2CH3), yielding compounds with distinct UV-Vis profiles due to the azo chromophore .
Physicochemical and Pharmacological Comparisons
| Compound | Core Structure | Key Substituents | Yield | Purification Method | Reported Activity |
|---|---|---|---|---|---|
| Target Compound | Benzoate + pyridinylpiperazine | Pyridin-2-yl, carboxamide | N/A | N/A | Hypothesized kinase inhibition |
| Methyl 3-((6-methoxy-1H-benzofuro...) (4b) | Benzofuropyrazole | Methoxy, benzofuran | 18% | Column chromatography | Tumor cell growth inhibition |
| Methyl 3-[(4,6-diphenoxy-triazin...) | Triazine | Diphenoxy | N/A | Crystallization | Enzyme inhibition (speculative) |
| Methyl 4-[2-(4-phenethylpiperazino)... (7) | Azo-piperazine | Phenethyl, azo group | N/A | Column chromatography | Chromophoric applications |
Key Observations :
- Synthetic Yields : Pyrazole derivatives (4b, 5b) exhibit low yields (16–18%), likely due to steric hindrance or competing side reactions . Triazine and azo compounds may offer higher yields but require specialized conditions (e.g., low-temperature crystallization) .
- Solubility and Polarity : The pyridinylpiperazine group in the target compound enhances water solubility compared to triazine or benzofuropyrazole analogs, which are more lipophilic .
- Bioactivity: Pyrazole derivatives show explicit antitumor activity, while triazine analogs may target enzymes like dihydrofolate reductase due to structural resemblance to known inhibitors .
Biological Activity
Methyl 3-[(4-pyridin-2-ylpiperazine-1-carbonyl)amino]benzoate is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical formula: CHNO. Its structure consists of a benzoate moiety linked to a piperazine derivative, which is known for its diverse biological activities.
The biological activity of methyl 3-[(4-pyridin-2-ylpiperazine-1-carbonyl)amino]benzoate can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting various enzymes, including those involved in inflammatory pathways.
- Receptor Modulation : It interacts with neurotransmitter receptors, particularly those related to the central nervous system (CNS), influencing mood and anxiety disorders.
Biological Activity Overview
The biological activities of this compound have been evaluated through various studies, highlighting its pharmacological potential:
| Activity | IC50 Value | Reference |
|---|---|---|
| Inhibition of PGE2-induced TNFα | 123 nM | |
| VEGFR-2 Kinase Inhibition | 0.014 µM | |
| Acetylcholinesterase Inhibition | Varies by derivative |
Study on Anti-inflammatory Effects
A study focused on the anti-inflammatory properties of methyl 3-[(4-pyridin-2-ylpiperazine-1-carbonyl)amino]benzoate demonstrated significant inhibition of prostaglandin E2 (PGE2)-induced TNFα production in human whole blood assays. The compound exhibited an IC50 value of 123 nM, indicating strong efficacy compared to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .
Investigation into Anticancer Activity
Research has indicated that derivatives of this compound can inhibit VEGFR-2, a key player in tumor angiogenesis. One derivative showed an IC50 value of 0.014 µM, suggesting potent activity against cancer cell proliferation through angiogenesis inhibition . This finding positions the compound as a candidate for further development in cancer therapeutics.
Neuropharmacological Studies
The interaction with acetylcholinesterase suggests potential applications in treating neurodegenerative diseases such as Alzheimer's. Virtual screening studies have shown that piperazine derivatives can effectively bind to the enzyme's active site, leading to enhanced cholinergic activity .
Q & A
Q. What are the standard synthetic routes for preparing Methyl 3-[(4-pyridin-2-ylpiperazine-1-carbonyl)amino]benzoate?
The compound can be synthesized via a multi-step approach. First, the piperazine-pyridine moiety is constructed by coupling 4-(pyridin-2-yl)benzaldehyde with a protected piperazine derivative (e.g., tert-butyl piperazine-1-carboxylate) under reductive amination conditions . The resulting intermediate is deprotected, followed by reaction with methyl 3-isocyanatobenzoate to form the urea linkage. Purification typically involves column chromatography (hexanes/EtOAc with 0.25% EtN) to isolate the product in moderate yields (~45%) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- 1H/13C NMR : Key signals include the pyridine protons (δ 8.2–8.5 ppm), piperazine methylene groups (δ 2.5–3.5 ppm), and the benzoate ester (δ 3.8–4.0 ppm for OCH) .
- Melting Point : Consistent with analogs (e.g., 187–190°C for similar piperazine derivatives) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]+ at m/z 381.1684 (calculated for CHNO).
Q. What solvent systems are optimal for crystallization?
Polar aprotic solvents like DMF or DMSO, combined with slow diffusion of a non-solvent (e.g., hexane or EtO), are effective for recrystallization. This method minimizes impurities and enhances crystal lattice formation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Temperature Control : Maintaining reflux (e.g., 80–100°C) during coupling steps ensures complete activation of carbonyl groups .
- Catalyst Screening : Trisamine-based catalysts (e.g., Si-Trisamine) improve nucleophilic substitution efficiency in piperazine functionalization .
- Workflow Automation : Integrated synthesis consoles reduce human error and enhance reproducibility, as demonstrated in automated Boc-protection/deprotection protocols .
Q. What strategies resolve contradictions between predicted and observed NMR data?
Discrepancies (e.g., unexpected splitting in piperazine signals) may arise from conformational flexibility or rotameric equilibria. Strategies include:
- Variable-Temperature NMR : Cooling to −40°C slows rotation, simplifying splitting patterns .
- X-ray Crystallography : Definitive structural confirmation, as seen in related urea derivatives (CCDC-1990392) .
Q. How can computational modeling predict biological activity?
- Docking Studies : Use software like AutoDock Vina to simulate binding to targets (e.g., dopamine D3 receptors), leveraging structural analogs (e.g., 5-arylideneimidazolones) .
- ADMET Prediction : Tools like SwissADME assess bioavailability, highlighting potential for CNS penetration due to moderate LogP (~2.5) and TPSA (~70 Ų) .
Q. What in vitro assays evaluate its enzyme inhibition potential?
- FAAH Modulation : Adapt protocols from FAAH inhibitor studies (e.g., fluorometric assays using 4-nitrophenyl octyl carbonate substrate) .
- Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects, critical for optimizing selectivity .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
